Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester
CAS No.: 63148-80-1
Cat. No.: VC18437669
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63148-80-1 |
|---|---|
| Molecular Formula | C11H12ClNO3S |
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | S-[2-(5-chloro-2-hydroxy-4-methylanilino)-2-oxoethyl] ethanethioate |
| Standard InChI | InChI=1S/C11H12ClNO3S/c1-6-3-10(15)9(4-8(6)12)13-11(16)5-17-7(2)14/h3-4,15H,5H2,1-2H3,(H,13,16) |
| Standard InChI Key | MRMIFRUIXQBIGV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)NC(=O)CSC(=O)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester belongs to the thioester family, distinguished by its sulfur-containing ester group (–S–CO–). The compound’s IUPAC name, S-[2-(5-chloro-2-hydroxy-4-methylanilino)-2-oxoethyl] ethanethioate, reflects its substitution pattern:
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A 5-chloro-2-hydroxy-4-methylphenyl ring provides steric bulk and electronic modulation.
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An amide linkage (–NH–CO–) bridges the aromatic ring to a 2-oxoethyl unit.
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The thioester group (–S–CO–CH₃) enhances reactivity compared to traditional esters.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 63148-80-1 |
| Molecular Formula | C₁₁H₁₂ClNO₃S |
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | S-[2-(5-chloro-2-hydroxy-4-methylanilino)-2-oxoethyl] ethanethioate |
The chlorine atom at the 5-position and the methyl group at the 4-position on the phenyl ring influence electronic distribution, potentially enhancing binding affinity to biological targets.
Synthesis and Production Methods
Reaction Pathways
The synthesis of this compound typically involves a two-step process:
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Formation of the Amide Intermediate:
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5-Chloro-2-hydroxy-4-methylaniline reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield 2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl chloride.
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Solvents like dichloromethane or ethyl acetate facilitate reactant miscibility.
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Thioesterification:
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The chloride intermediate undergoes nucleophilic substitution with ethanethioic acid (CH₃COSH).
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Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate the reaction, while inert atmospheres prevent oxidation.
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Critical Parameters
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Temperature: Maintained between 0–5°C during amide formation to minimize side reactions.
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Purification: Column chromatography or recrystallization ensures >95% purity.
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Yield: Reported yields range from 60–75%, depending on solvent choice and catalyst efficiency.
Physicochemical Properties
Spectral Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 2.35 ppm (methyl group), δ 6.85–7.20 ppm (aromatic protons), and δ 10.20 ppm (amide NH) confirm structural motifs.
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¹³C NMR: Peaks at δ 170.5 ppm (thioester carbonyl) and δ 165.8 ppm (amide carbonyl) validate functional groups.
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Mass Spectrometry (MS):
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A molecular ion peak at m/z 273.74 corresponds to the compound’s molecular weight.
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Fragment ions at m/z 139 (chlorophenyl group) and m/z 61 (CH₃COS⁻) indicate cleavage patterns.
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Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.
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Stability: Degrades under alkaline conditions due to thioester hydrolysis. Storage at –20°C under nitrogen is recommended.
Biological Activity and Medicinal Applications
Enzyme Inhibition
The compound’s structural analogs exhibit inhibitory activity against cytochrome P450 enzymes and hydrolases, suggesting potential in:
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Anticancer Therapy: By disrupting redox homeostasis in tumor cells.
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Antimicrobial Agents: Through interference with bacterial lipid biosynthesis.
Mechanism of Action
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The thioester group acts as a Michael acceptor, covalently binding to cysteine residues in enzyme active sites.
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The chlorophenyl moiety enhances hydrophobic interactions with protein pockets.
Agrochemical Applications
Intermediate in Pesticide Synthesis
The compound serves as a precursor for chlorinated herbicides and fungicides. Its reactivity enables:
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Cross-coupling reactions to generate biphenyl derivatives.
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Sulfonation to produce water-soluble analogs for foliar applications.
Comparative Analysis with Related Thioesters
Substituent Effects
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Chlorine vs. Bromine: Chlorine’s smaller size improves metabolic stability compared to bulkier halogens.
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Methyl Group: Enhances lipophilicity, favoring membrane permeability in drug candidates.
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